molecular formula C22H21NO6 B11278905 1-phenyl-4-(2,4,5-trimethoxyphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione

1-phenyl-4-(2,4,5-trimethoxyphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione

Cat. No.: B11278905
M. Wt: 395.4 g/mol
InChI Key: AGPWJLNLYVPBQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-PHENYL-4-(2,4,5-TRIMETHOXYPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE is a complex organic compound featuring a furo[3,4-b]pyridine core with phenyl and trimethoxyphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-PHENYL-4-(2,4,5-TRIMETHOXYPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the furo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving pyridine derivatives and appropriate reagents.

    Introduction of the phenyl and trimethoxyphenyl groups: These substituents are usually added via electrophilic aromatic substitution or cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-PHENYL-4-(2,4,5-TRIMETHOXYPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenation using bromine or chlorine, nitration using nitric acid, and sulfonation using sulfuric acid.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-PHENYL-4-(2,4,5-TRIMETHOXYPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used to study the interactions of complex organic molecules with biological systems.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 1-PHENYL-4-(2,4,5-TRIMETHOXYPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxyphenethylamine: A compound with similar trimethoxyphenyl groups but different core structure.

    3,4,5-Trimethoxyacetophenone: Another compound with a trimethoxyphenyl group, used in different applications.

    3-(3,4,5-Trimethoxyphenyl)propionic acid: Shares the trimethoxyphenyl group but has a different functional group.

Uniqueness

1-PHENYL-4-(2,4,5-TRIMETHOXYPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE is unique due to its furo[3,4-b]pyridine core, which imparts distinct chemical and biological properties compared to other compounds with similar substituents.

Properties

Molecular Formula

C22H21NO6

Molecular Weight

395.4 g/mol

IUPAC Name

1-phenyl-4-(2,4,5-trimethoxyphenyl)-4,7-dihydro-3H-furo[3,4-b]pyridine-2,5-dione

InChI

InChI=1S/C22H21NO6/c1-26-17-11-19(28-3)18(27-2)9-14(17)15-10-20(24)23(13-7-5-4-6-8-13)16-12-29-22(25)21(15)16/h4-9,11,15H,10,12H2,1-3H3

InChI Key

AGPWJLNLYVPBQX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C2CC(=O)N(C3=C2C(=O)OC3)C4=CC=CC=C4)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.